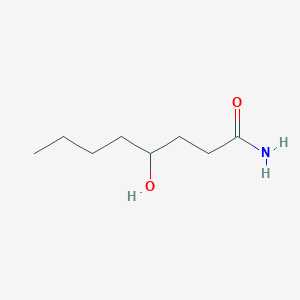
4-Hydroxyoctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated derivative of octanamide, featuring a hydroxyl group (-OH) attached to the fourth carbon of the octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoctanamide typically involves the hydroxylation of octanamide. One common method is the catalytic oxidation of octanamide using a suitable oxidizing agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation reaction. Additionally, the purification of the final product is achieved through techniques such as crystallization or distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyoctanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of octanamide derivatives.
Reduction: The compound can be reduced to form octanamide by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octanamide derivatives with carbonyl groups.
Reduction: Formation of octanamide.
Substitution: Formation of substituted octanamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyoctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Octanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxyhexanamide: A shorter chain analog with similar properties but different physical characteristics.
4-Hydroxydecanamide: A longer chain analog with potentially different solubility and reactivity.
Uniqueness: 4-Hydroxyoctanamide is unique due to its specific chain length and the presence of the hydroxyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57753-50-1 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChI-Schlüssel |
HWBALBCEUNMFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


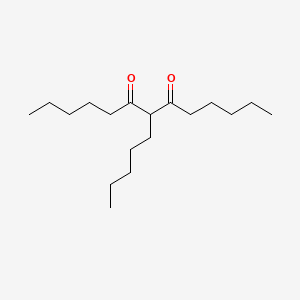
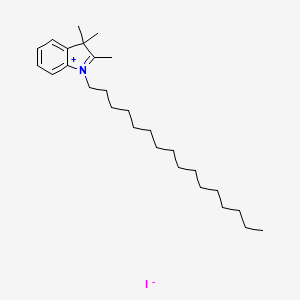
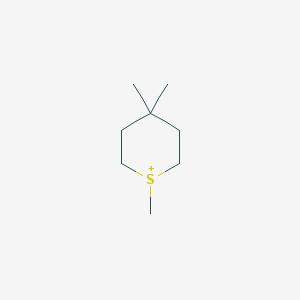
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)

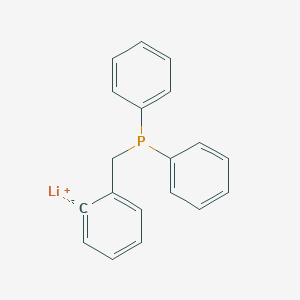

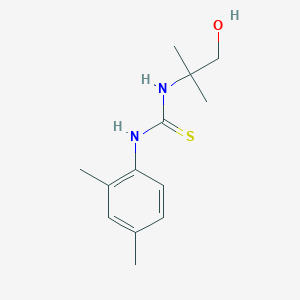
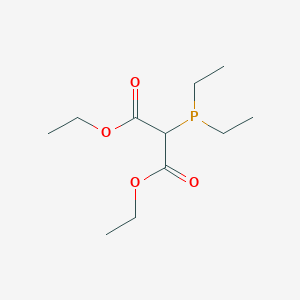
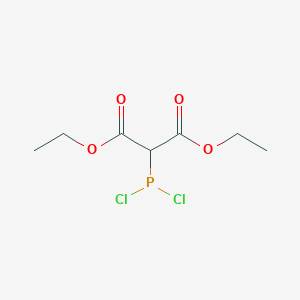
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)


